1-(Ethoxycarbonyl)cyclobutanecarboxylic acid (CAS 54450-84-9) is a bifunctional synthetic intermediate built on a rigid cyclobutane scaffold. It provides chemists with a single molecule containing two distinct, orthogonally reactive functional groups: a carboxylic acid for amide coupling, derivatization, or salt formation, and a stable ethyl ester that acts as a protecting group for the geminal carboxylic acid. This structure is specifically designed to streamline synthetic routes toward complex molecules, particularly spirocyclic systems and other constrained motifs relevant in drug discovery and materials science. [REFS-1, REFS-2]
Procuring a seemingly simpler analog like cyclobutane-1,1-dicarboxylic acid or its diethyl ester introduces significant process inefficiencies. Using the diacid directly in reactions like amide coupling leads to difficult-to-separate mixtures of mono- and di-substituted products, necessitating additional protection and deprotection steps that lower overall yield. [1] Conversely, starting with diethyl cyclobutane-1,1-dicarboxylate requires a selective mono-saponification step, a notoriously challenging transformation that often results in mixtures of the starting diester, the desired mono-acid, and the fully hydrolyzed diacid, complicating purification and reducing process efficiency. [2] This compound is supplied to circumvent these common synthesis and purification challenges, saving both time and material costs.
A primary procurement differentiator is the physical state of the compound. 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is a liquid at room temperature, allowing for precise, automated, and rapid handling via syringe or liquid handler. In contrast, the common precursor, cyclobutane-1,1-dicarboxylic acid, is a crystalline solid with a melting point of 157-163 °C, requiring weighing and dissolution steps that can be rate-limiting and introduce solubility challenges, particularly in high-throughput workflows.
| Evidence Dimension | Physical State at 25 °C |
| Target Compound Data | Liquid (Density: 1.117 g/mL) |
| Comparator Or Baseline | Cyclobutane-1,1-dicarboxylic acid: Crystalline Solid (M.P. 157-163 °C) |
| Quantified Difference | Qualitative difference in physical form factor (Liquid vs. Solid) |
| Conditions | Standard laboratory conditions (25 °C, 1 atm) |
The liquid form simplifies integration into automated synthesis platforms and avoids solubility issues associated with the solid diacid precursor, increasing throughput and reproducibility.
The geminal acid-ester arrangement is an ideal starting point for constructing spirocyclic systems, which are highly valued in drug discovery for their conformational rigidity. [1] Using this pre-differentiated compound allows for direct reaction at the carboxylic acid (e.g., amide coupling followed by cyclization), preserving the ester for later modification. This one-step functionalization contrasts sharply with the multi-step sequence required when starting from cyclobutane-1,1-dicarboxylic acid (requiring selective protection, activation, reaction, and deprotection) or its diester (requiring selective hydrolysis before reaction).
| Evidence Dimension | Synthetic Steps to Key Intermediate |
| Target Compound Data | 1 step (Direct functionalization of acid) |
| Comparator Or Baseline | Cyclobutane-1,1-dicarboxylic acid or its diester: 2-3 steps (Protection/activation or selective hydrolysis prior to functionalization) |
| Quantified Difference | Reduces synthetic pathway by 1-2 steps per incorporation. |
| Conditions | General synthetic route planning for spirocycle synthesis. |
Eliminating synthetic steps directly translates to lower labor costs, reduced solvent and reagent consumption, and higher overall yields, making it a more economical choice for complex syntheses.
When synthesizing molecules requiring a single appended amide and a free carboxylic acid on a cyclobutane core, using the target compound is superior to using the unprotected diacid. Standard amide coupling conditions (e.g., HATU, EDC) with cyclobutane-1,1-dicarboxylic acid would produce a statistical mixture of unreacted starting material, the desired mono-amide, and the undesired di-amide byproduct. These often have similar polarities, making chromatographic purification difficult and costly. The target compound's integrated ester protecting group ensures that only the desired mono-amidation occurs, leading to a cleaner reaction profile and simplified purification.
| Evidence Dimension | Key Reaction Byproducts |
| Target Compound Data | Essentially none (clean mono-amidation) |
| Comparator Or Baseline | Cyclobutane-1,1-dicarboxylic acid: Significant formation of di-amide byproduct |
| Quantified Difference | Avoids formation of hard-to-remove di-substituted impurities. |
| Conditions | Standard peptide or amide coupling reactions. |
This compound ensures high-fidelity, selective mono-functionalization, which simplifies purification, improves final product purity, and increases the reliable yield of the target molecule.
The compound's liquid form and pre-protected nature make it ideal for use in automated synthesis platforms to rapidly generate libraries of spirocyclic compounds. The carboxylic acid can be coupled with a diverse set of amines, and subsequent intramolecular reactions can be triggered to form a wide range of spiro-heterocycles for biological screening. [1]
As a conformationally rigid scaffold, this reagent is used to synthesize non-natural amino acid analogs. Its defined structure helps control the conformation of peptides and other bioactive molecules, which is a key strategy in modern drug design to improve potency and metabolic stability. [2]
Cyclobutane carboxylic acid derivatives are key structural motifs in the development of modulators for therapeutic targets like G protein-coupled receptor 120 (GPR120), which is implicated in diabetes and related metabolic conditions. This compound serves as a direct, optimized precursor for such advanced pharmaceutical intermediates. [3]
Irritant